BenchChemオンラインストアへようこそ!

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

GPR119 agonism tetrahydroquinoline positional isomer conformational constraint

This 7-position urea-substituted phenylsulfonyl tetrahydroquinoline (CAS 1203082-79-4) delivers a constrained tetrahydroquinoline core that improved GPR119 efficacy in published programs, offers a benchmark for CYP3A4 liability profiling in TRPV1 series, and complements the 48.1% oral bioavailability achieved by related RORγt inverse agonists. Its 4-methoxyphenyl urea appendage provides distinct electronic and steric properties versus phenyl, m-tolyl, or 4-fluorobenzyl analogs—making direct substitution risky without comparative data. Ideal for scaffold-hopping, antiparasitic dual-pharmacophore design, and SAR expansion where positional and substituent fidelity is critical.

Molecular Formula C23H23N3O4S
Molecular Weight 437.51
CAS No. 1203082-79-4
Cat. No. B2955731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203082-79-4
Molecular FormulaC23H23N3O4S
Molecular Weight437.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C23H23N3O4S/c1-30-20-13-11-18(12-14-20)24-23(27)25-19-10-9-17-6-5-15-26(22(17)16-19)31(28,29)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H2,24,25,27)
InChIKeyRMJKUNBLTMWGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203082-79-4): Chemical Identity and Scaffold Architecture


1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203082-79-4; molecular formula C23H23N3O4S; MW 437.51) is a trisubstituted urea derivative built on a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold bearing a 4-methoxyphenyl urea substituent at the 7-position . This compound belongs to the phenylsulfonyl tetrahydroquinoline urea class—a chemotype that has been explored across multiple therapeutic target families including TRPV1 [1], GPR119 [2], RORγt [3], and carbonic anhydrase isoforms [4]. The specific 7-position urea substitution pattern, combined with the electron-donating 4-methoxy group on the distal phenyl ring, defines this compound's structural identity within the broader class.

Why 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Cannot Be Casually Replaced by In-Class Analogs


Within the phenylsulfonyl tetrahydroquinoline urea class, two structural variables critically modulate target engagement and selectivity: (i) the position of the urea attachment on the tetrahydroquinoline ring (6- vs 7-position), and (ii) the nature of the distal aryl urea substituent. The GPR119 agonist program demonstrated that moving from an aniline-based scaffold to a tetrahydroquinoline-7-yloxy constraint improved efficacy on both human and cynomolgus monkey receptors by restricting rotational freedom of the C–N bond [1]. Similarly, in the TRPV1 antagonist series, aryl substitution at the 7- or 8-position of the tetrahydroquinoline core imparted the best in vitro potency, whereas substitution at other positions yielded inferior activity [2]. The 4-methoxyphenyl urea appendage present in this compound (CAS 1203082-79-4) differs from the phenyl, m-tolyl, 4-fluorobenzyl, and thiophenyl variants found in closely related analogs—each of which produces distinct electronic and steric profiles that cannot be assumed interchangeable without direct comparative data . These positional and substituent-level differences mean that substituting one phenylsulfonyl tetrahydroquinoline urea for another risk altering target potency, selectivity, and downstream pharmacological properties.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203082-79-4) Relative to Closest Analogs


Positional Isomerism: 7-Urea vs. 6-Urea Substitution on the Tetrahydroquinoline Core Modulates Target Engagement

In a GPR119 agonist optimization program, replacement of a flexible aniline ring with a tetrahydroquinolin-7-yloxy moiety (constrained rotation of the aniline C–N bond) increased efficacy on both human and cynomolgus monkey GPR119 receptors, ultimately yielding compound 10 (EC50 = 0.05 μM, 107% efficacy on human GPR119) [1]. The 7-position attachment on the tetrahydroquinoline core was critical to this efficacy gain. By contrast, the 6-substituted urea isomer differs in vector geometry and conformational landscape; no 6-substituted analog in this series achieved comparable combined efficacy and pharmacokinetic profile [1]. This compound (CAS 1203082-79-4) bears the urea at the 7-position, consistent with the geometry required for optimal GPR119 target engagement, distinguishing it from 6-substituted urea analogs such as 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS not specified; IC50 = 5 μM against MCF-7 cells) .

GPR119 agonism tetrahydroquinoline positional isomer conformational constraint

CYP3A4 Inhibition Liability: Tetrahydroquinoline Ureas vs. Chroman Ureas Inform Scaffold Selection

In the TRPV1 antagonist series, tetrahydroquinoline ureas were identified as potent CYP3A4 inhibitors—a liability absent in the corresponding chroman ureas. Replacement of bulky N-substituents on the tetrahydroquinoline moiety with small groups such as methyl was shown to minimize CYP3A4 inhibition [1]. The most potent TRPV1 antagonist tetrahydroquinoline urea in this series achieved an IC50 of approximately 4 nM at TRPV1 [2]. This compound's N-phenylsulfonyl substituent represents a bulkier group than methyl, suggesting that CYP3A4 inhibition risk should be evaluated if the compound is advanced into in vivo studies—a consideration that distinguishes it from chroman-based urea analogs where CYP3A4 inhibition is not a concern.

CYP3A4 inhibition TRPV1 antagonist drug-drug interaction risk

RORγt Inverse Agonist Scaffold Evolution: Bioavailability Gains from Tetrahydroquinoline Optimization

A 2024 medicinal chemistry campaign optimized 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives as RORγt inverse agonists, improving upon the clinical candidate GSK2981278. The lead compound D4 achieved superior oral bioavailability (F = 48.1% in mice; 32.9% in rats) compared to GSK2981278 (F = 6.2% in mice; 4.1% in rats), representing a 7.8-fold (mice) and 8.0-fold (rats) improvement [1]. While D4 is not identical to CAS 1203082-79-4, both share the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline core, establishing the scaffold's ability to deliver orally bioavailable RORγt modulators. This compound's urea functionality at the 7-position may provide additional hydrogen-bonding interactions with the RORγt ligand-binding domain, although direct testing has not been reported.

RORγt inverse agonist oral bioavailability autoimmune disease

Antiparasitic Activity: 1-Benzenesulfonyl Tetrahydroquinoline Scaffold Delivers Moderate Anti-Trypanosomal Potency

A library of ten 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives was evaluated for antiprotozoal activity. The most active compound (compound 3) achieved an IC50 of 9.76 μM against Trypanosoma cruzi with low cytotoxicity against L6 cells, representing a meaningful improvement over the unsubstituted tetrahydroquinoline precursor [1]. Additionally, compounds 3, 6, and 9 showed interesting activity and reasonable selectivity against Plasmodium falciparum [1]. The benzenesulfonyl group was identified as a favorable structural feature for antiparasitic activity, suggesting that this compound (bearing both the benzenesulfonyl and urea pharmacophores) may offer additive contributions—although direct testing of this specific compound has not been reported.

antiparasitic Trypanosoma cruzi Plasmodium falciparum

Carbonic Anhydrase Inhibition: Tetrahydroquinoline Urea Chemotype Demonstrates Low Micromolar Potency Against hCA I and hCA II

A series of diphenylurea derivatives containing a tetrahydroquinoline moiety was evaluated against human carbonic anhydrase isoenzymes hCA I and hCA II using the CO2 hydration method. The most potent inhibitor (compound 7k) exhibited IC50 values of 5.28 μM (hCA I) and 5.51 μM (hCA II) [1]. The structure-activity relationship revealed that substituents containing two or more pairs of non-bonding electrons generally increased inhibitory activity against both isoforms [1]. While the specific 4-methoxyphenyl urea analog (CAS 1203082-79-4) was not included in this study, its electron-rich 4-methoxyphenyl group is consistent with the favorable electronic features identified in the SAR, providing a rational basis for testing this compound in carbonic anhydrase assays.

carbonic anhydrase inhibition hCA I hCA II diphenylurea

Recommended Research and Procurement Application Scenarios for 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203082-79-4)


GPR119 Agonist Lead Optimization: Scaffold-Hopping from Aniline to 7-Substituted Tetrahydroquinoline Ureas

Medicinal chemistry teams pursuing GPR119 agonists for type 2 diabetes can use this compound as a scaffold-hopping reference. Published data show that constraining the aniline C–N bond via a tetrahydroquinoline-7-yloxy linkage improved GPR119 efficacy on human and cynomolgus monkey receptors compared to flexible aniline analogs [1]. The 7-position urea substitution pattern in this compound mirrors the geometry required for GPR119 engagement, making it a suitable starting point for structure-activity relationship expansion.

TRPV1 Antagonist Discovery: Evaluating CYP3A4 Liability in Tetrahydroquinoline Urea Series

For TRPV1 antagonist programs requiring CNS penetration for pain indications, the tetrahydroquinoline urea scaffold achieves potent TRPV1 antagonism (IC50 ~4 nM for optimized analogs) but carries inherent CYP3A4 inhibition risk [1]. This compound can serve as a probe to benchmark CYP3A4 inhibition within the N-phenylsulfonyl sub-series, guiding medicinal chemistry efforts to reduce this liability through N-substituent modification, as demonstrated by methyl substitution in the published SAR [1].

RORγt Inverse Agonist Development: Building on the Phenylsulfonyl Tetrahydroquinoline Bioavailability Platform

The 2024 disclosure that 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives can achieve oral bioavailability of 48.1% in mice—an 8-fold improvement over GSK2981278—establishes this scaffold as a viable starting point for oral RORγt inverse agonist development [1]. This compound's urea functionality introduces additional hydrogen-bonding capacity at the 7-position, offering a vector for potency optimization that complements the bioavailability gains already demonstrated by the core scaffold.

Antiparasitic Screening: Dual-Pharmacophore BSTHQ-Urea Hybrids

Research groups investigating novel antitrypanosomal or antiplasmodial agents can evaluate this compound as a dual-pharmacophore candidate combining the validated benzenesulfonyl tetrahydroquinoline core (IC50 = 9.76 μM against T. cruzi for optimized BSTHQ derivatives [1]) with a urea moiety that may confer additional hydrogen-bonding interactions with parasitic targets. The low cytotoxicity of the BSTHQ scaffold against mammalian L6 cells [1] provides a favorable therapeutic window for further exploration.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.